molecular formula C18H16O5 B015208 8-Demethyleucalyptin CAS No. 5689-38-3

8-Demethyleucalyptin

Cat. No.: B015208
CAS No.: 5689-38-3
M. Wt: 312.3 g/mol
InChI Key: QPWOSZAYIILLKU-UHFFFAOYSA-N
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Description

8-Demethyleucalyptin is a naturally occurring compound classified as a C-methylflavone. It is isolated from the leaves of Kalmia procumbens, a plant species known for its medicinal properties. The compound has garnered attention due to its unique chemical structure and potential biological activities .

Biochemical Analysis

Biochemical Properties

8-Demethyleucalyptin is a secondary metabolite in plants and plays a role in biochemical reactions

Cellular Effects

This compound has been shown to exhibit cytotoxicity against certain cell types. Specifically, it has been found to be cytotoxic against HCT116 and MRC-5 cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Demethyleucalyptin involves several steps. Initially, the precursor compounds undergo a series of reactions, including methylation and hydroxylation, to form the desired product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .

Industrial Production Methods: The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 8-Demethyleucalyptin undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with new functional groups .

Comparison with Similar Compounds

    6-Demethyleucalyptin: Another C-methylflavone with a similar structure but different biological activities.

    Eucalyptin: A related compound with distinct chemical properties and biological effects.

Uniqueness: 8-Demethyleucalyptin is unique due to its specific structural features, such as the position of the methyl and hydroxyl groups. These features contribute to its distinct biological activities, particularly its cytotoxic effects against cancer cells .

Properties

IUPAC Name

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-14(22-3)9-16-17(18(10)20)13(19)8-15(23-16)11-4-6-12(21-2)7-5-11/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWOSZAYIILLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315116
Record name 8-Demethyleucalyptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxy-4',7-dimethoxy-6-methylflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5689-38-3
Record name 8-Demethyleucalyptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5689-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Demethyleucalyptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-4',7-dimethoxy-6-methylflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 - 188 °C
Record name 5-Hydroxy-4',7-dimethoxy-6-methylflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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